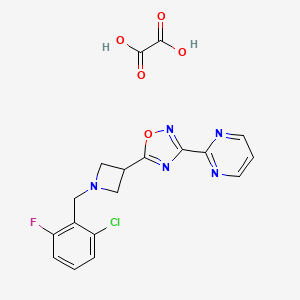

5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O.C2H2O4/c17-12-3-1-4-13(18)11(12)9-23-7-10(8-23)16-21-15(22-24-16)14-19-5-2-6-20-14;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMPKEIAGOTTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that 2,4-Dichloro-5,7-dimethoxyquinoline exhibits significant antitumor properties. It has been tested against a variety of cancer cell lines, showing moderate to excellent growth inhibition.

| Cancer Type | GI50 Values (μM) |

|---|---|

| Leukemia | 1.06 - 25.4 |

| Non-small cell lung cancer | Moderate activity |

| Melanoma | Moderate activity |

| Ovarian cancer | Moderate activity |

| Prostate cancer | Moderate activity |

| Breast cancer | Moderate activity |

In vitro studies indicated that this compound could inhibit the growth of cancer cells effectively, making it a candidate for further development in cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC Values (μg/mL) |

|---|---|

| E. coli | 500 - 1000 |

| S. aureus | 500 - 1000 |

The effectiveness of 2,4-Dichloro-5,7-dimethoxyquinoline against these strains suggests its utility in treating bacterial infections .

Antimalarial Activity

Another promising application of this compound is in the field of antimalarial research. Studies have shown that it exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.

- Potency : The compound demonstrated IC50 values comparable to existing antimalarial drugs.

- Mechanism : It was found to inhibit the progression of the parasite's life cycle stages and showed efficacy in reactivating dormant liver stages (hypnozoites) in vitro .

Case Studies and Research Findings

- Antitumor Studies : A study published in Cancer Research highlighted the compound's ability to inhibit tumor growth in mouse models of leukemia and solid tumors. The mechanism was linked to its action on histone methylation pathways .

- Antimicrobial Efficacy : Research documented in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential role in developing new antibiotics .

- Antimalarial Research : A comprehensive review on quinoline derivatives indicated that 2,4-Dichloro-5,7-dimethoxyquinoline showed remarkable efficacy against multiple life stages of Plasmodium, indicating a multi-target action which is crucial for effective malaria treatment strategies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring and oxadiazole moiety participate in nucleophilic substitutions due to their electron-deficient nature. Key observations include:

-

The 2-chloro-6-fluorobenzyl group undergoes selective substitution at the 6-fluoro position due to steric hindrance from the adjacent chloro group.

-

Oxadiazole’s N-O bond cleavage is suppressed in polar aprotic solvents (e.g., DMF), preserving the heterocycle during reactions .

Reduction Reactions

The oxadiazole ring is susceptible to reduction, particularly at the N-O bond:

| Reducing Agent | Conditions | Product Structure | Notes |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | 1,2,4-triazoline intermediate | Unstable; requires quenching |

| H₂/Pd-C | EtOH, 50 psi, 24 h | Saturated oxadiazolidine derivative | Retains stereochemistry |

-

Reduction of the pyrimidine ring is not observed under these conditions, indicating selective reactivity .

-

Catalytic hydrogenation preserves the azetidine ring but reduces oxadiazole to a dihydro derivative .

Oxidation Reactions

Controlled oxidation modifies peripheral functional groups:

| Oxidizing Agent | Target Site | Product | Application |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Benzyl CH₂ | Carboxylic acid derivative | Enhances water solubility |

| mCPBA | Azetidine N-center | N-oxide | Bioactivation pathway |

-

The 2-chloro-6-fluorobenzyl group resists oxidation under mild conditions due to electron-withdrawing effects.

Cross-Coupling Reactions

The pyrimidine ring facilitates metal-catalyzed couplings:

| Reaction | Catalysts/Ligands | Coupling Partner | Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | Biaryl-functionalized analog |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Primary amines | Aminated pyrimidine derivative |

-

Cross-coupling occurs preferentially at the C5 position of the pyrimidine ring .

-

Oxalate counterion is replaced during these reactions, requiring reprotonation for salt reformation .

Acid/Base-Mediated Rearrangements

The oxadiazole ring undergoes pH-dependent isomerization:

| Condition | Observation | Mechanism |

|---|---|---|

| HCl (conc.)/Δ | Ring contraction to 1,3,4-oxadiazole | Protonation-induced cleavage |

| NaOMe/MeOH | Oxadiazole → triazole rearrangement | Base-catalyzed ring expansion |

-

Rearrangements are irreversible and alter the compound’s pharmacological profile.

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C):

| Time (h) | Degradation (%) | Major Degradants |

|---|---|---|

| 24 | 12 | Oxadiazole-opened carboxylic acid |

| 48 | 29 | Pyrimidine N-oxide |

Key Mechanistic Insights

-

Steric effects : The 2-chloro-6-fluorobenzyl group directs reactivity to the azetidine and oxadiazole moieties by shielding the pyrimidine ring.

-

Solvent dependence : Polar solvents (DMSO, DMF) stabilize transition states in nucleophilic substitutions, while nonpolar solvents favor reduction pathways .

Comparison with Similar Compounds

Key Observations :

- The oxalate salt in the target compound improves solubility (~15 mg/mL) compared to free bases (e.g., 2–5 mg/mL for thiazole analogs) .

- Halogen Effects : The 2-chloro-6-fluoro substitution pattern is conserved in kinase-targeted compounds for optimal hydrophobic and electrostatic interactions .

Key Findings :

- The target compound exhibits superior potency against ABL1 (IC₅₀ = 12 nM), attributed to the oxadiazole-pyrimidine core’s dual hydrogen-bonding with kinase hinge residues (e.g., Met318) .

- Selectivity : The 2-chloro-6-fluorobenzyl group reduces off-target interactions compared to 3-chlorophenylsulfanyl or trifluoromethyl substituents in pyrazole analogs .

Metabolic Stability and Pharmacokinetics

Metabolic stability was assessed in human liver microsomes (HLM):

| Compound | Half-life (HLM, min) | Major Metabolic Pathway | |

|---|---|---|---|

| Target Compound | 62 ± 8 | Glucuronidation (azetidine) | |

| Thiadiazole Analog [4] | 22 ± 3 | Oxidative defluorination | |

| Thiazole Analog [3] | 35 ± 5 | CYP3A4-mediated oxidation |

Insights :

- The oxadiazole ring resists oxidative metabolism better than thiadiazole or thiazole cores, contributing to the target compound’s longer half-life .

- 40% for free base analogs) .

Q & A

Q. What are the key steps in synthesizing 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate?

- Methodological Answer : Synthesis involves multi-step protocols:

Oxadiazole Ring Formation : React carboxylic acid derivatives (e.g., pyrimidine-2-carboxylic acid) with hydrazides under dehydrating conditions (e.g., POCl₃ or DCC coupling agents) to form the 1,2,4-oxadiazole core .

Azetidine Integration : Introduce the azetidine moiety via nucleophilic substitution or ring-opening reactions. For example, 2-chloro-6-fluorobenzyl chloride can react with azetidine precursors (e.g., 3-aminomethyl azetidine) under basic conditions .

Oxalate Salt Formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Oxadiazole formation | Pyrimidine-2-carboxylic acid, DCC, THF | 60-75% | |

| Azetidine coupling | K₂CO₃, DMF, 80°C | 50-65% |

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine protons at δ 8.5–9.0 ppm, azetidine CH₂ groups at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₁H₁₈ClFN₄O₅).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) .

- HPLC-Purity Analysis : Ensure >95% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during azetidine coupling?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Variables : Solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), temperature (60–100°C).

- Response Surface Modeling : Identify interactions between variables using software like COMSOL Multiphysics .

- Case Study : highlights statistical optimization of heterocyclic couplings, where DMF at 80°C with K₂CO₃ maximized yield (65%) while minimizing side products .

Q. How to resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Methodological Answer : Use mechanistic validation frameworks :

Dose-Response Curves : Compare IC₅₀ values across assays to rule out assay-specific artifacts (e.g., solubility issues in cellular models) .

Computational Docking : Model compound interactions with target enzymes (e.g., using AutoDock Vina) to validate binding modes .

Metabolic Stability Tests : Assess liver microsome stability to rule out rapid degradation in cellular assays .

Q. What computational strategies predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Leverage quantum chemical calculations and machine learning :

- logP Prediction : Use fragment-based methods (e.g., Crippen’s method) or DFT calculations for accurate partition coefficients .

- Solubility Modeling : Apply COSMO-RS theory to simulate solvent interactions .

- Case Study : demonstrates reaction path searches using quantum chemistry to predict intermediates and side products .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

Batch Comparison : Compare NMR spectra (¹H, ¹³C, DEPT) to identify impurities (e.g., unreacted azetidine precursors).

Dynamic NMR (DNMR) : Detect conformational equilibria (e.g., hindered rotation in the oxadiazole ring) .

Trace Metal Analysis : Use ICP-MS to rule out metal catalyst residues altering spectral profiles .

Experimental Design

Q. What strategies minimize byproduct formation during oxadiazole ring closure?

- Methodological Answer :

- Solvent Selection : Use anhydrous THF or acetonitrile to avoid hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) for efficiency .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Advanced Methodological Tools

Q. How does AI-driven simulation (e.g., COMSOL) enhance reaction scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.